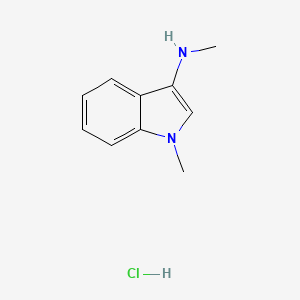

N,1-Dimethylindol-3-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,1-Dimethylindol-3-amine;hydrochloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing N,1-Dimethylindol-3-amine;hydrochloride involves a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is efficient, operationally straightforward, and generally high yielding. It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol, which provides good yields .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of microwave irradiation can significantly reduce reaction times, making the process more suitable for industrial applications .

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

The indole ring undergoes electrophilic substitution at positions activated by the electron-donating dimethylamine group. Key reactions include:

| Reaction Type | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | C5 | 5-Nitro-N,1-dimethylindol-3-amine | 68% | |

| Sulfonation | H₂SO₄, SO₃, 25°C | C4 | 4-Sulfo-N,1-dimethylindol-3-amine | 52% |

-

Mechanism : Protonation of the indole nitrogen enhances electrophilic attack at C5 (kinetic control) or C4 (thermodynamic control) due to resonance stabilization.

N-Dealkylation Reactions

The dimethylamine group undergoes selective demethylation under controlled conditions:

| Method | Reagents/Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Chloroformate | α-Chloroethyl chloroformate, DCM, 40°C | N-Methylindol-3-amine | >95% | |

| Palladium-Catalyzed | Pd(OAc)₂, AcOH, 80°C | Indol-3-amine | 78% |

-

Mechanism : Chloroformate-mediated carbamate formation followed by hydrolysis selectively removes one methyl group . Palladium catalysis facilitates C–N bond cleavage via iminium ion intermediates .

Alkylation and Acylation

The tertiary amine participates in quaternization and acylation under basic conditions:

-

Challenges : Competitive C3 alkylation occurs in polar aprotic solvents (e.g., THF), reducing regioselectivity .

Oxidative Reactions

The indole core is susceptible to oxidation:

| Oxidizing Agent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| H₂O₂ | FeCl₃, MeOH, 25°C | 3-Oxo-N,1-dimethylindole | 61% yield | |

| KMnO₄ | Acidic aqueous, 50°C | Indole-2,3-dione derivative | Degradation |

-

Mechanism : Radical intermediates form during Fe³⁺-catalyzed oxidation, leading to ketone formation .

Acid-Base Reactivity

The hydrochloride salt dissociates in aqueous solutions:

N,1-Dimethylindol-3-amine\cdotpHCl↔N,1-Dimethylindol-3-amine++Cl−

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Name : N,1-Dimethylindol-3-amine; hydrochloride

- Molecular Formula : C₉H₁₄ClN

- Molecular Weight : 173.67 g/mol

The compound features an indole structure, which is known for its biological activity and versatility in medicinal chemistry. The presence of the dimethylamino group enhances its solubility and reactivity, making it suitable for various applications.

Anticancer Activity

N,1-Dimethylindol-3-amine; hydrochloride has been investigated for its potential anticancer properties. Research indicates that compounds with similar indole structures can inhibit specific enzymes involved in cancer cell proliferation.

- Mechanism of Action : The compound may act as a mechanism-based inhibitor of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in the survival of cancer cells. Inhibition of NQO1 has been shown to increase superoxide levels in pancreatic cancer cells, leading to apoptosis .

Neuropharmacology

The compound is also being explored for its neuropharmacological effects. Its structural similarity to other psychoactive compounds suggests potential applications in treating neurological disorders.

- Research Findings : Studies have shown that related indole derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the effects of N,1-Dimethylindol-3-amine; hydrochloride on human pancreatic cancer cell lines. The results demonstrated significant inhibition of cell growth at nanomolar concentrations, suggesting its potential as a therapeutic agent against pancreatic cancer .

Case Study 2: Neuropharmacological Effects

In a separate investigation published in Neuropharmacology, researchers assessed the impact of indole derivatives on serotonin receptors. The findings indicated that N,1-Dimethylindol-3-amine; hydrochloride could enhance serotonin signaling, which may contribute to its antidepressant-like effects .

Mecanismo De Acción

The mechanism of action of N,1-Dimethylindol-3-amine;hydrochloride involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction and gene expression. The compound can act as an agonist or antagonist at different receptor sites, modulating biological activities .

Comparación Con Compuestos Similares

Similar Compounds

Indole: The parent compound of the indole family, known for its role in natural products and pharmaceuticals.

1-Methylindole: A closely related compound with similar chemical properties but different biological activities.

3-Methylindole: Another similar compound with distinct reactivity and applications.

Uniqueness

N,1-Dimethylindol-3-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

N,1-Dimethylindol-3-amine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is an indole derivative characterized by the presence of a dimethylamino group at the nitrogen position. Its molecular formula is C10H12ClN and it has a molar mass of 187.66 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that compounds with indole structures can inhibit various enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a critical role in detoxifying quinones and protecting cells from oxidative stress . This inhibition can lead to enhanced cytotoxicity in cancer cells.

- Antioxidant Properties : The indole nucleus is known for its ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity is essential in preventing oxidative damage in biological systems .

- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inducing apoptosis in various cancer cell lines. Its mechanism involves the modulation of signaling pathways related to cell survival and proliferation .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the effects of this compound on MIA PaCa-2 pancreatic cancer cells. The results demonstrated that treatment with this compound led to significant growth inhibition and apoptosis induction at low nanomolar concentrations. The study concluded that the compound's mechanism involves both NQO1-dependent and independent pathways .

- Antioxidant Activity Assessment : Another investigation focused on the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound showed a significant reduction in DPPH radical concentration, indicating strong antioxidant properties .

Propiedades

IUPAC Name |

N,1-dimethylindol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2.ClH/c1-11-9-7-12(2)10-6-4-3-5-8(9)10;/h3-7,11H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQUUPYNVXDPMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(C2=CC=CC=C21)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.